molecular formula C19H31NO7 B1666819 Albuterol adipate CAS No. 149234-08-2

Albuterol adipate

Cat. No.: B1666819
CAS No.: 149234-08-2
M. Wt: 385.5 g/mol
InChI Key: KZQZMBIQTMLZNP-UHFFFAOYSA-N
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Description

Albuterol adipate is a salt form of albuterol, a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Albuterol works by relaxing the smooth muscles in the airways, making it easier to breathe. The adipate salt form enhances the solubility and stability of albuterol, making it more effective for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albuterol adipate can be synthesized by reacting albuterol with adipic acid. The reaction typically involves dissolving albuterol in an alcoholic solution and then adding adipic acid. The mixture is then heated to facilitate the formation of the salt. The resulting product is precipitated out, filtered, and dried .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Albuterol adipate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Albuterol adipate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.

    Biology: Helps in understanding the mechanisms of bronchial relaxation and airway management.

    Medicine: Extensively used in the development of treatments for asthma and COPD.

    Industry: Utilized in the formulation of inhalers and other respiratory aids

Mechanism of Action

Albuterol adipate exerts its effects by binding to beta-2 adrenergic receptors in the smooth muscles of the airways. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscles, resulting in bronchodilation. This mechanism helps in alleviating symptoms of asthma and COPD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Albuterol adipate is unique due to its enhanced solubility and stability compared to other forms of albuterol. This makes it particularly effective in therapeutic applications, providing rapid and sustained relief from bronchospasm .

Properties

CAS No.

149234-08-2

Molecular Formula

C19H31NO7

Molecular Weight

385.5 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid

InChI

InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

KZQZMBIQTMLZNP-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albuterol adipate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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